
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea (FMPSU) is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a fluorinated urea derivative that has been used as a building block for the synthesis of novel compounds and as a reagent for organic synthesis. FMPSU has been studied for its potential applications in drug discovery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Mechanochemical Synthesis
Research conducted by Tan et al. (2014) highlights the application of mechanochemistry in synthesizing sulfonyl-(thio)ureas, including known anti-diabetic drugs. This approach yields good to excellent isolated yields through base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates (Tan, Štrukil, Mottillo, & Friščić, 2014).
Solution Conformation Studies
Tel and Engberts (2010) conducted an NMR spectroscopic study to understand the solution conformation of N,N′‐[bis(α‐tosylbenzyl)]ureas. They found that the presence of both sulfonyl groups and aromatic rings are essential for observing upfield shifts, suggesting specific conformational arrangements (Tel & Engberts, 2010).
Anion Chemosensors
Hu et al. (2015) developed two sulfonamide and urea-based compounds for anion detection. These compounds showed high selectivity towards cyanide and fluoride ions in specific solvent mixtures, demonstrating their potential as anion chemosensors (Hu, Cao, Huang, Chen, Wu, Xu, Liu, & Yin, 2015).
Anticonvulsant Activity
Thakur et al. (2017) synthesized a series of sulfonylurea derivatives to test for anticonvulsant activity. They found that certain derivatives, especially chloro-substituted ones, were effective in protecting against convulsions, indicating their potential use in anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).
Inhibitors of Carbonic Anhydrase
A study by Bozdağ et al. (2018) reported the development of 2-aminophenol-4-sulfonamide derivatives as inhibitors of carbonic anhydrase enzymes. This research is significant for the treatment of hypoxic tumors, highlighting the medical application of these compounds (Bozdağ, Carta, Ceruso, Ferraroni, McDonald, Dedhar, & Supuran, 2018).
Hydrogen Bonding Studies
Research by Boiocchi et al. (2004) explored the hydrogen bonding interactions of 1,3-bis(4-nitrophenyl)urea with various oxoanions. They discovered different interaction behaviors, including hydrogen-bonding and deprotonation, which is crucial for understanding the molecular interactions in these compounds (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10-5-7-13(8-6-10)21(19,20)17-14(18)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDFMUDFGTWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)
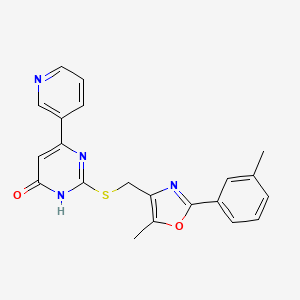

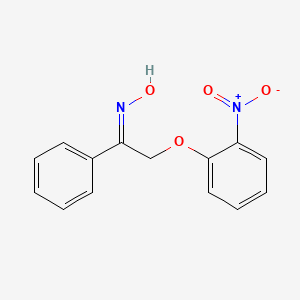
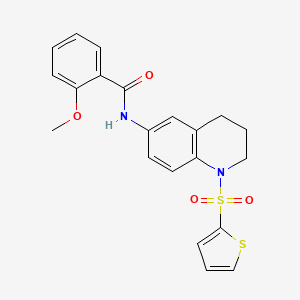
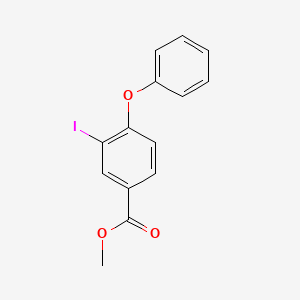
![N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2691473.png)
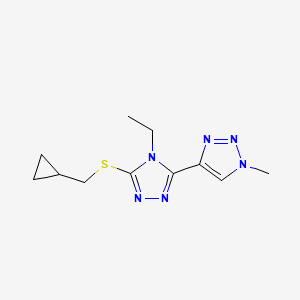
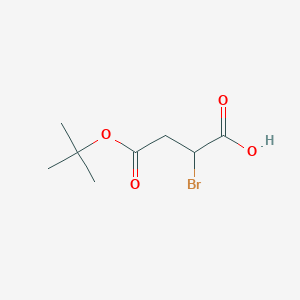
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)

![2-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-phenylphenyl)ethanone](/img/structure/B2691483.png)